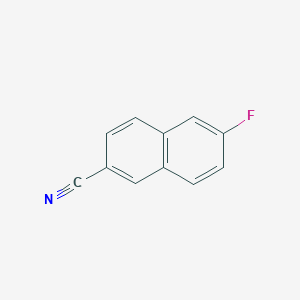

6-Fluoro-2-naphthonitrile

Description

Significance of Fluorinated Naphthalene (B1677914) Derivatives in Scientific Inquiry

The incorporation of fluorine into organic molecules is a widely recognized strategy in medicinal chemistry to enhance the pharmacological profile of a compound. nih.gov The carbon-fluorine bond is the strongest in organic chemistry, which can block sites of metabolic oxidation, thereby improving a drug's stability and retention time in the body. nih.gov Fluorine's high electronegativity can also alter a molecule's acidity, lipophilicity, and binding affinity to biological targets. nih.govnih.gov

Naphthalene derivatives themselves are known to exhibit a wide range of biological activities, including potential anti-inflammatory, antimicrobial, and anticancer properties. ontosight.ai When a fluorine atom is introduced to this scaffold, as seen in related compounds like 6-Fluoro-2,3-dihydroxynaphthalene-1,4-dione, it can enhance stability and biological activity. evitachem.com This strategic use of fluorine can lead to improved potency and better pharmacokinetic properties, making fluorinated naphthalenes valuable structures in drug discovery. nih.govontosight.ai Furthermore, the introduction of fluorine into polycyclic aromatic hydrocarbons like naphthalene can increase solubility in organic solvents and modify electronic properties, which is relevant for applications in materials science. researchgate.net

Overview of Nitrile Functionality in Organic Systems

The nitrile, or cyano (-C≡N), group is a cornerstone of modern organic synthesis due to its exceptional versatility. nih.gov Characterized by a triple bond between carbon and nitrogen, this functional group is highly reactive and can be transformed into a variety of other essential functionalities, including primary amines, carboxylic acids, amides, and ketones. ebsco.comallen.in This transformative capacity makes nitriles invaluable as intermediates in the synthesis of complex organic structures. teachy.app

The nitrile group's unique reactivity, stemming from its electrophilic carbon center and the π-coordinating ability of the triple bond, allows it to participate in numerous chemical reactions. nih.gov These include cycloadditions, nucleophilic additions, and C-H bond functionalizations, which are fundamental processes for building carbo- and heterocyclic frameworks. nih.govresearchgate.net Consequently, the nitrile moiety is a key component in the synthesis of many pharmaceuticals, polymers, and other advanced materials. teachy.appresearchgate.net

Rationale for Dedicated Research on 6-Fluoro-2-naphthonitrile

The focused research on this compound is driven by its identity as a strategic molecular building block that combines the benefits of its constituent parts. The compound merges the rigid, biologically relevant naphthalene framework with two powerful functional groups that dictate its utility.

The fluorine atom at the 6-position provides a site for modulating the molecule's electronic and steric properties, which can enhance metabolic stability and target-binding affinity in potential drug candidates. nih.govnih.gov Meanwhile, the nitrile group at the 2-position serves as a versatile chemical handle. It allows chemists to readily introduce new functional groups and build more complex molecular architectures. nih.gov

This dual functionality makes this compound a highly valuable precursor for synthesizing libraries of novel compounds. These derivatives can be screened for a wide range of applications, from developing new therapeutic agents to creating advanced materials like fluorescent probes. For instance, related structures like 6-hydroxy-2-naphthonitrile are used as precursors for fluorescent probes for detecting specific analytes. mdpi.comresearchgate.net The presence of both the fluoro and nitrile groups on the naphthalene core provides a robust and adaptable platform for innovation in chemical synthesis.

Data Tables

Chemical and Physical Properties of this compound

| Property | Value | Reference |

| CAS Number | 13790-83-5 | synquestlabs.comchembk.com |

| Molecular Formula | C₁₁H₆FN | synquestlabs.comchembk.com |

| Molecular Weight | 171.17 g/mol | chembk.com |

| Synonyms | 2-Cyano-6-fluoronaphthalene, 6-Fluoronaphthalene-2-carbonitrile | chembk.com |

| Flash Point | 108.0 °C | synquestlabs.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-fluoronaphthalene-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6FN/c12-11-4-3-9-5-8(7-13)1-2-10(9)6-11/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVCTUSUDLMFLQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)F)C=C1C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 6 Fluoro 2 Naphthonitrile and Its Precursors

Novel and Evolving Synthetic Protocols

Research in organic synthesis continues to drive the development of more efficient, selective, and sustainable methods. These novel protocols aim to overcome the limitations of classical approaches, such as harsh reaction conditions, the use of stoichiometric and toxic reagents, and the generation of significant waste.

The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals to reduce environmental impact. ijpdd.orgijpdd.org

Microwave-Assisted Synthesis : The use of microwave irradiation as an energy source can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner reaction profiles compared to conventional heating. researchgate.net Reactions like palladium-catalyzed cyanation or Sandmeyer reactions can be adapted for microwave conditions.

Catalytic Reagents : Shifting from stoichiometric reagents, such as the copper cyanide used in the Rosenmund-von Braun reaction, to catalytic systems (e.g., palladium-catalyzed cyanation) aligns with green chemistry principles by reducing metal waste. organic-chemistry.org

Alternative Solvents : The development of syntheses that use water, supercritical fluids, or biodegradable solvents in place of volatile and often toxic organic solvents is a key goal. For example, modifications to the Sandmeyer reaction have been explored to allow for the use of greener solvent systems.

Biocatalysis : The use of enzymes to perform specific chemical transformations offers a highly selective and environmentally benign alternative to traditional chemical methods. While specific biocatalytic routes to 6-fluoro-2-naphthonitrile are not yet established, the potential for enzymes to perform selective fluorination or other transformations on aromatic scaffolds is an active area of research. rsc.org

Table 2: Comparison of Traditional vs. Green Chemistry Approaches

| Synthetic Aspect | Traditional Approach | Green Chemistry Approach |

|---|---|---|

| Energy Source | Conventional heating (oil bath) | Microwave irradiation, lower temperatures |

| Reagents | Stoichiometric copper salts (e.g., CuCN) | Catalytic systems (e.g., Pd-based catalysts), biocatalysts |

| Solvents | Volatile organic compounds (e.g., DMF, Pyridine) | Water, ionic liquids, solvent-free conditions |

| Efficiency | Multi-step, intermediate isolation | One-pot reactions, reduced reaction times |

Reaction Conditions and Yield Optimization in this compound Synthesis

The optimization of reaction conditions is paramount to achieving high yields and purity in the synthesis of this compound. Several factors, including the choice of catalyst, ligand, cyanide source, solvent, base, and temperature, must be carefully considered.

A general procedure for the palladium-catalyzed cyanation of an aryl halide, such as 6-fluoro-2-bromonaphthalene, involves heating the aryl halide with a palladium catalyst, a suitable ligand, and a cyanide source in an appropriate solvent in the presence of a base. nih.gov

Table 1: Key Parameters for Optimization of this compound Synthesis

| Parameter | Options | Considerations |

| Palladium Catalyst | Pd(OAc)₂, Pd(PPh₃)₄, Pd₂(dba)₃ | Catalyst loading is typically in the range of 1-5 mol%. Pre-catalyst activation may be necessary. |

| Ligand | PPh₃, dppf, Xantphos | Ligand choice can significantly impact reaction efficiency and catalyst stability. |

| Cyanide Source | Zn(CN)₂, K₄[Fe(CN)₆] | K₄[Fe(CN)₆] is a safer and more environmentally friendly option. Stoichiometry needs to be optimized. |

| Solvent | DMF, DMAc, Toluene, Dioxane | The solvent should be able to dissolve the reactants and be stable at the reaction temperature. |

| Base | Na₂CO₃, K₂CO₃, Cs₂CO₃ | The base is required to neutralize any acid generated during the reaction and can influence the reaction rate. |

| Temperature | 80-150 °C | Higher temperatures can increase the reaction rate but may also lead to side reactions and decomposition. |

| Reaction Time | 2-24 hours | Reaction progress should be monitored to determine the optimal reaction time. |

Detailed research into the cyanation of aryl halides has provided insights into optimizing these conditions. For instance, in the cyanation of 4-bromotoluene, a model substrate, the choice of solvent and catalyst loading was shown to significantly impact the yield. sci-hub.se While specific optimization data for this compound is not extensively published, the principles derived from similar transformations can be applied. The electron-withdrawing nature of the fluorine atom at the 6-position of the naphthalene (B1677914) ring may influence the reactivity of the C-Br bond at the 2-position, potentially requiring adjustments to the catalyst system or reaction temperature for optimal results.

For example, a typical experimental procedure for a palladium-catalyzed cyanation might involve adding the aryl halide (1 mmol), potassium hexacyanoferrate(II) trihydrate (0.33 mmol), and sodium carbonate (1 mmol) to a reaction vessel with dry DMF (3 mL). The mixture is degassed, and then the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) is added. The reaction is then heated to a specific temperature (e.g., 120 °C) for a set time, after which the product is isolated and purified. sci-hub.se The yield of this compound would be determined after purification, and further optimization would involve systematically varying the parameters listed in Table 1 to maximize this yield.

Reactivity Profile and Mechanistic Investigations of 6 Fluoro 2 Naphthonitrile

Nucleophilic Aromatic Substitution Reactions on the Naphthalene (B1677914) Core

Nucleophilic aromatic substitution (SNAr) is a key reaction class for 6-fluoro-2-naphthonitrile, facilitated by the presence of the electron-withdrawing nitrile group, which stabilizes the intermediate Meisenheimer complex formed during the reaction.

The fluorine atom at the C-6 position of this compound is the primary site for nucleophilic attack. The strong electron-withdrawing nature of the nitrile group at the C-2 position significantly activates the naphthalene ring towards SNAr reactions, making the fluoro group a good leaving group. This reactivity allows for the synthesis of a variety of 6-substituted-2-naphthonitrile derivatives.

Common nucleophiles that can displace the fluoride (B91410) ion include amines, alkoxides, and thiolates. The general mechanism involves the attack of the nucleophile on the carbon atom bearing the fluorine, leading to the formation of a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by the expulsion of the fluoride ion to restore aromaticity.

Table 1: Examples of Nucleophilic Aromatic Substitution Reactions of this compound

| Nucleophile | Reagent | Solvent | Conditions | Product | Yield (%) |

| Amine | R-NH₂ | DMF | Heat | 6-(Alkyl/Aryl)amino-2-naphthonitrile | Varies |

| Alkoxide | NaOR | ROH | Heat | 6-Alkoxy-2-naphthonitrile | Varies |

| Thiolate | NaSR | DMF | Heat | 6-(Alkyl/Aryl)thio-2-naphthonitrile | Varies |

Note: The yields are dependent on the specific nucleophile and reaction conditions, which are not extensively documented in publicly available literature for this specific compound and require further experimental investigation.

The nitrile group (-C≡N) in this compound is also a reactive functional group, susceptible to transformations such as hydrolysis and reduction.

Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid under acidic or basic conditions. Acid-catalyzed hydrolysis typically involves protonation of the nitrile nitrogen, followed by nucleophilic attack of water. Base-catalyzed hydrolysis involves the direct attack of a hydroxide (B78521) ion on the electrophilic carbon of the nitrile. Both pathways proceed through an amide intermediate.

Acidic Hydrolysis: this compound + H₃O⁺ → 6-fluoro-2-naphthoic acid + NH₄⁺

Basic Hydrolysis: this compound + OH⁻/H₂O → 6-fluoro-2-naphthoate + NH₃

Reduction: The nitrile group can be reduced to a primary amine (6-fluoro-2-naphthalenemethanamine). Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation (e.g., H₂/Raney Ni). wikipedia.orgorgsyn.orgorganic-chemistry.orgmt.com

With LiAlH₄: this compound + LiAlH₄ → 6-fluoro-2-(aminomethyl)naphthalene wikipedia.org

Catalytic Hydrogenation: this compound + H₂/Catalyst → 6-fluoro-2-(aminomethyl)naphthalene mdpi.comresearchgate.net

In nucleophilic aromatic substitution reactions of this compound, the regioselectivity is predominantly dictated by the position of the leaving group. Nucleophilic attack occurs almost exclusively at the C-6 position, leading to the displacement of the fluorine atom. This high regioselectivity is a consequence of the activation provided by the nitrile group. Information regarding the stereoselectivity of these reactions is not widely available and would depend on the nature of the nucleophile and the potential for creating chiral centers in the product.

Electrophilic Aromatic Substitution Reactions

The naphthalene ring system is susceptible to electrophilic aromatic substitution. However, in this compound, the presence of the electron-withdrawing nitrile group deactivates the ring towards electrophilic attack. The fluorine atom, being an ortho-, para-director, will direct incoming electrophiles. In contrast, the nitrile group is a meta-director.

The directing effects of the substituents on the two rings of the naphthalene core must be considered. The fluorine at C-6 would direct incoming electrophiles to the C-5 and C-7 positions (ortho and para, respectively). The nitrile group at C-2 would direct electrophiles to the C-4, C-5, and C-7 positions (meta). The combined effect of these two groups, along with the inherent reactivity of the different positions of the naphthalene ring (α-positions are generally more reactive than β-positions), will determine the final regiochemical outcome. stackexchange.comyoutube.com Generally, electrophilic substitution on naphthalene itself preferentially occurs at the α-position (C1, C4, C5, C8). stackexchange.comnih.gov

For this compound, electrophilic attack is predicted to be challenging due to the deactivating nature of the nitrile group. If a reaction were to occur, the most likely positions for substitution would be C-5 or C-7, as these positions are activated by the fluorine atom and are meta to the nitrile group. However, specific experimental data on electrophilic aromatic substitution reactions of this compound is scarce.

Table 2: Predicted Regioselectivity in Electrophilic Aromatic Substitution of Naphthalene Derivatives

| Reaction | Reagents | Predicted Major Product(s) for Naphthalene | Predicted Major Product(s) for this compound |

| Nitration | HNO₃, H₂SO₄ | 1-Nitronaphthalene | 5-Nitro-6-fluoro-2-naphthonitrile and/or 7-Nitro-6-fluoro-2-naphthonitrile |

| Halogenation | Br₂, FeBr₃ | 1-Bromonaphthalene | 5-Bromo-6-fluoro-2-naphthonitrile and/or 7-Bromo-6-fluoro-2-naphthonitrile |

Photoreactions and Photoinduced Transformations of Naphthonitriles

Naphthonitriles are known to participate in various photochemical reactions, often initiated by the absorption of UV light. These reactions can involve the excited singlet or triplet states of the molecule and can lead to a variety of products through mechanisms such as exciplex formation and electron transfer.

Upon photoexcitation, this compound can interact with other molecules (quenchers) to form an excited-state complex known as an exciplex. If the quencher is an electron donor, photoinduced electron transfer (PET) can occur, leading to the formation of a radical ion pair. The fate of this radical ion pair depends on the solvent polarity and the nature of the reactants.

For instance, in the presence of an alkene, an exciplex can be formed between the excited naphthonitrile and the alkene. This exciplex can then proceed to form cycloadducts, such as cyclobutanes, via [2+2] photocycloaddition reactions. The regioselectivity and stereoselectivity of these cycloadditions are often governed by the electronic and steric properties of the reactants and the geometry of the exciplex intermediate. While general studies on the photoreactions of naphthonitriles exist, specific data on this compound is limited.

Solvent Effects on Photoreactivity

The photoreactivity of cyanonaphthalenes, including derivatives like this compound, is significantly influenced by the solvent environment. While specific studies on this compound are not extensively documented, the behavior of related 2-cyanonaphthalene derivatives provides valuable insights. The polarity of the solvent can play a crucial role in the nature and efficiency of photochemical reactions.

In photoreactions involving charge transfer intermediates, solvent polarity can stabilize charged species, thereby influencing reaction pathways. For instance, in photoadditions, more polar solvents can facilitate the formation of polar intermediates, potentially leading to different product distributions or increased reaction quantum yields. The photochemical decarboxylation of carboxylic acids sensitized by cyanonaphthalenes has been shown to be highly dependent on the solvent, with aqueous acetonitrile (B52724) often providing the best results due to the stabilization of the radical ion intermediates. nih.govresearchgate.net

Furthermore, specific solvent interactions, such as hydrogen bonding, can direct the regioselectivity of photoreactions. Although this compound itself does not possess hydrogen-bonding donor capabilities, solvents with hydrogen-bonding potential can interact with the nitrile group or the fluorine atom, potentially altering the excited-state properties and subsequent reactivity.

The effect of solvent on the photoreactions of 1,2-dicyanonaphthalene with alkenes has been observed, where the yields of different photoproducts were dependent on the composition of acetonitrile-benzene mixed solvents, indicating the influence of solvent polarity on the competing reaction pathways. scispace.com

Photoaddition and Reductive Dimerization Phenomena

Cyanonaphthalenes are known to undergo a variety of photoaddition reactions, particularly photocycloadditions, with various unsaturated organic molecules. These reactions typically proceed from the singlet excited state of the cyanonaphthalene. For example, 2-cyanonaphthalene has been shown to react with alkenes and dienes upon photoirradiation. scispace.com The presence of a fluorine substituent at the 6-position is expected to influence the electronic properties of the naphthalene ring, which in turn could affect the efficiency and selectivity of these photoaddition reactions.

While direct evidence for photoaddition reactions of this compound is scarce, studies on 2-cyanonaphthalene reveal its participation in [3+2] photocycloadditions with alkenes at the 1,8-position of the naphthalene ring. scispace.com It is plausible that this compound would exhibit similar reactivity, potentially with altered regioselectivity or quantum yield due to the electronic influence of the fluorine atom. Intramolecular photocycloaddition of 2-alkenyl-1-cyanonaphthalene derivatives has also been reported, highlighting the propensity of the cyanonaphthalene core to engage in such transformations. thieme-connect.com

Reductive dimerization is another photochemical process observed for some aromatic nitriles, although it is less common than photoaddition. This process typically involves the formation of a radical anion of the nitrile, which then dimerizes. The feasibility of such a reaction for this compound would depend on its reduction potential and the stability of the resulting radical anion. The fluorine substituent, being electron-withdrawing, might facilitate the initial electron transfer step required for reductive dimerization.

Transition Metal-Catalyzed Coupling Reactions Involving this compound

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and halogenated aromatic compounds are common substrates in these transformations. While this compound itself is not typically the direct substrate for these reactions, its halogenated precursors, such as 2-bromo-6-fluoronaphthalene (B1267477) or 2-iodo-6-fluoronaphthalene, are excellent candidates for a variety of coupling reactions. The resulting products can then be converted to the nitrile, or the nitrile group can be present during the coupling if it is compatible with the reaction conditions.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction between an organoboron compound and an organic halide is widely used for the synthesis of biaryls. A bromo- or iodo-substituted this compound could readily participate in Suzuki-Miyaura coupling with various boronic acids or esters to introduce new aryl or vinyl substituents. The reaction conditions are generally mild and tolerant of many functional groups, including the nitrile. For instance, Suzuki-Miyaura coupling has been successfully applied to fluorinated aryl bromides and brominated 2,1-borazaronaphthalenes. mdpi.comnih.gov

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.comdrugfuture.com A halogenated derivative of this compound could be coupled with various alkenes to introduce unsaturated side chains. The regioselectivity and stereoselectivity of the Heck reaction are well-established, providing a reliable method for the synthesis of substituted alkenes.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.org This methodology could be used to introduce a wide range of amino groups at the 2-position of a 6-fluoronaphthalene core, starting from a corresponding halide. The reaction is known for its broad substrate scope and functional group tolerance. Practical methods for the Buchwald-Hartwig amination of bromopyridines with various amines have been developed. nih.gov

Sonogashira Coupling: The Sonogashira reaction is a palladium- and copper-co-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction would allow for the introduction of an alkynyl group onto the 6-fluoronaphthalene scaffold, providing a building block for more complex structures. The Sonogashira coupling has been successfully employed with bromocyanofluoro pyridine (B92270) nuclei, demonstrating its applicability to similar fluorinated and cyano-substituted aromatic systems. soton.ac.uk

The following table summarizes the potential transition metal-catalyzed coupling reactions for a halogenated precursor of this compound:

| Coupling Reaction | Reactants | Catalyst System (Typical) | Product Type |

| Suzuki-Miyaura | 2-Halo-6-fluoronaphthalene, Organoboron reagent | Pd(0) catalyst, Base | 2-Aryl/vinyl-6-fluoronaphthalene |

| Heck | 2-Halo-6-fluoronaphthalene, Alkene | Pd(0) catalyst, Base | 2-Alkenyl-6-fluoronaphthalene |

| Buchwald-Hartwig | 2-Halo-6-fluoronaphthalene, Amine | Pd(0) catalyst, Base, Ligand | 2-Amino-6-fluoronaphthalene |

| Sonogashira | 2-Halo-6-fluoronaphthalene, Terminal alkyne | Pd(0) catalyst, Cu(I) cocatalyst, Base | 2-Alkynyl-6-fluoronaphthalene |

Radical Reactions and Their Pathways

The study of radical reactions involving this compound is an area of interest due to the presence of both a fluoro and a cyano group on the aromatic ring, which can influence the stability and reactivity of radical intermediates. While specific studies on this compound are limited, general principles of radical aromatic substitution and radical cyanation provide a framework for understanding its potential reactivity.

Homolytic aromatic substitution could potentially occur, where a radical species attacks the naphthalene ring. The position of attack would be influenced by the directing effects of the fluoro and cyano substituents. The electron-withdrawing nature of both groups would deactivate the ring towards electrophilic radical attack but could activate it towards nucleophilic radical attack.

Radical cyanation reactions, which involve the introduction of a cyano group via a radical mechanism, are also relevant. While this compound already possesses a cyano group, understanding the mechanisms of radical cyanation can provide insights into the stability of the C-CN bond under radical conditions. Direct, selective α-aryloxyalkyl radical cyanation has been achieved using photoredox catalysis, demonstrating a method for C-H cyanation. nih.gov

Acid-Base Chemistry and Tautomerism Studies

The acid-base properties of this compound are primarily associated with the nitrile group. Nitriles are generally very weak bases, with the lone pair of electrons on the nitrogen atom being poorly available for protonation due to the sp hybridization of the nitrogen and the electron-withdrawing nature of the cyano group. The presence of an additional electron-withdrawing fluorine atom on the naphthalene ring would further decrease the basicity of the nitrile group. mdpi.comnih.gov Therefore, under typical acidic conditions, protonation of the nitrile is unlikely to be significant.

Tautomerism is not a significant feature of this compound. Tautomerism typically involves the migration of a proton between two atoms, often accompanied by a shift in double bonds. The most common form is keto-enol tautomerism, which requires a hydroxyl group adjacent to a double bond. Since this compound does not possess such a functional group, it does not exhibit this type of tautomerism. nih.govresearchgate.netfigshare.combeilstein-journals.orgrsc.org While other forms of tautomerism exist, they are not relevant to the structure of this compound.

Design, Synthesis, and Evaluation of 6 Fluoro 2 Naphthonitrile Derivatives

Structure-Activity/Property Relationship (SAR/SPR) Studies

Structure-activity relationship (SAR) and structure-property relationship (SPR) studies are fundamental to the development of new therapeutic agents and materials. For derivatives of 6-fluoro-2-naphthonitrile, these studies explore how chemical modifications influence biological activity and physical characteristics.

The core structure, containing a naphthalene (B1677914) ring, a fluoro group at the 6th position, and a nitrile group at the 2nd position, is a key determinant of its biological function. For instance, in the context of anticancer research, the cyano group at the C-3 position and alkoxy groups at the C-7 position in the related quinoline (B57606) ring system are noted to be important for optimal activity. nih.gov The electronic properties imparted by the electron-withdrawing fluorine and nitrile groups are crucial for the molecule's interactions with biological targets. These groups can influence the molecule's ability to participate in hydrogen bonding and other non-covalent interactions, which are critical for binding to enzymes and receptors.

In the design of novel CCR3 antagonists, a fluoronaphthalene derivative demonstrated potent inhibitory activity. nih.gov However, it also showed inhibition of the human cytochrome P450 2D6 (CYP2D6) enzyme. nih.gov Further structural modifications, guided by SAR, led to the identification of a derivative with comparable CCR3 inhibitory activity but significantly reduced CYP2D6 inhibition. nih.gov This was achieved by systematically modifying the lipophilic moieties of the initial compound. nih.gov

Functionalization at Various Positions of the Naphthalene Ring

The this compound scaffold offers multiple sites for chemical modification, allowing for the synthesis of a diverse library of derivatives with tailored properties.

The fluorine atom at the C-6 position is a key feature, and its substitution can lead to compounds with altered biological profiles. Introducing a fluorine atom into a molecule can affect its conformational properties, metabolic stability, and binding affinity. nih.gov Nucleophilic aromatic substitution (SNAr) reactions can be utilized to replace the fluoro group with other functional groups, such as amines or alkoxides. The success of these reactions is often facilitated by the presence of the electron-withdrawing nitrile group, which activates the naphthalene ring towards nucleophilic attack.

The nitrile group is a versatile functional group that can be converted into various other functionalities, serving as a synthetic handle for further derivatization. researchgate.net

Hydrolysis: The nitrile can be hydrolyzed to a carboxylic acid, which can then be converted to esters or amides.

Reduction: Reduction of the nitrile group can yield a primary amine.

Cycloaddition: The nitrile can participate in [3+2] cycloaddition reactions to form nitrogen-containing heterocyclic compounds. researchgate.net

Nucleophilic Addition: The nitrile group can undergo nucleophilic addition. researchgate.net

These transformations allow for the introduction of a wide range of chemical diversity, which is essential for optimizing the biological activity and physicochemical properties of the parent compound.

The naphthalene ring can be further functionalized through electrophilic aromatic substitution reactions. The position of the incoming electrophile is directed by the existing fluoro and nitrile substituents. These auxiliary functional groups can serve to modulate the electronic properties, solubility, and steric profile of the molecule, thereby influencing its interaction with biological targets.

Synthesis of Polycyclic and Fused Systems Incorporating the this compound Moiety

The this compound framework can be used as a building block for the construction of more complex polycyclic and fused-ring systems. Various synthetic strategies can be employed to create these intricate molecular architectures. nih.gov For instance, intramolecular cycloaddition reactions can be utilized to form new rings fused to the naphthalene core. These more complex structures can lead to compounds with novel biological activities and properties. The synthesis of such compounds is an active area of research, with applications in natural product synthesis and materials science. nih.govgrafiati.com

Conformational Analysis of this compound Derivatives

The three-dimensional conformation of a molecule is critical for its biological activity. Conformational analysis of this compound derivatives can be performed using a combination of experimental techniques, such as NMR spectroscopy, and computational methods. nih.govrsc.org

Studies on related 2'-fluoro-substituted acetophenone (B1666503) derivatives have shown that the presence of a fluorine atom can significantly influence the conformational preference of the molecule. nih.gov Through-space spin-spin couplings observed in NMR spectra can provide valuable information about the spatial proximity of atoms and thus the preferred conformation in solution. nih.gov X-ray crystallography can provide definitive information about the solid-state conformation. nih.gov

Advanced Spectroscopic Characterization Methodologies in 6 Fluoro 2 Naphthonitrile Research

Nuclear Magnetic Resonance Spectroscopy (NMR) for Structural Elucidation of 6-Fluoro-2-naphthonitrile and its Analogs

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the detailed molecular structure of this compound. By analyzing the magnetic properties of atomic nuclei, specifically ¹H, ¹³C, and ¹⁹F, a complete picture of the molecule's connectivity and electronic environment can be assembled.

The ¹H NMR spectrum of this compound is expected to display signals for six distinct aromatic protons. The electron-withdrawing nature of both the nitrile (-CN) and fluoro (-F) groups significantly influences the chemical shifts of these protons, generally causing them to appear in the downfield region of the spectrum (typically δ 7.5-8.5 ppm).

The proton on C1 (H-1), being ortho to the strongly deshielding cyano group, is anticipated to be the most downfield signal. Conversely, the protons on C5 and C7 will be most affected by the fluorine atom at C6. The signal for H-5, being ortho to the fluorine, will likely appear as a doublet of doublets due to coupling with H-4 (ortho-coupling, ³JHH ≈ 8-9 Hz) and the fluorine atom (³JHF ≈ 8-9 Hz). The H-7 proton, also ortho to the fluorine, is expected to show a similar doublet of doublets pattern due to coupling with H-8 (ortho-coupling) and the fluorine atom (³JHF ≈ 5-6 Hz). The H-3 proton, which is meta to the cyano group, and the H-4 proton will also exhibit distinct splitting patterns based on their coupling with adjacent protons.

Table 1: Predicted ¹H NMR Data for this compound Predicted values based on analysis of substituted naphthalenes.

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-1 | ~8.3 - 8.5 | s (or narrow d) | - |

| H-3 | ~7.8 - 8.0 | d | ³J(H3-H4) ≈ 8.5 |

| H-4 | ~7.9 - 8.1 | d | ³J(H4-H3) ≈ 8.5 |

| H-5 | ~7.6 - 7.8 | dd | ³J(H5-H4) ≈ 9.0, ³J(H5-F6) ≈ 8.5 |

| H-7 | ~7.4 - 7.6 | dd | ³J(H7-H8) ≈ 9.0, ⁴J(H7-F6) ≈ 5.5 |

| H-8 | ~7.9 - 8.1 | d | ³J(H8-H7) ≈ 9.0 |

The ¹³C NMR spectrum provides information on all eleven carbon atoms in the this compound molecule. The nitrile carbon (C≡N) is expected to appear in the typical range for nitriles, around δ 118-120 ppm. The carbon directly attached to the fluorine atom (C-6) will exhibit a large one-bond carbon-fluorine coupling (¹JCF), typically in the range of 245-255 Hz, making its signal a distinct doublet. This large coupling constant is a definitive diagnostic feature for a fluorine-substituted aromatic carbon.

The other carbons in the naphthalene (B1677914) ring will also show smaller couplings to the fluorine atom (²JCF, ³JCF, ⁴JCF), which aids in their assignment. The carbon bearing the cyano group (C-2) is expected to be significantly downfield due to the anisotropic effect of the nitrile group. The remaining aromatic carbons will appear in the approximate range of δ 110-140 ppm.

Table 2: Predicted ¹³C NMR Data for this compound Predicted values based on analysis of substituted naphthalenes.

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (JCF, Hz) |

| C-CN | ~119 | ~⁴J ≈ 3-4 |

| C-1 | ~130 | ~⁴J ≈ 2-3 |

| C-2 | ~110 | ~³J ≈ 8-9 |

| C-3 | ~132 | ~⁴J ≈ 1-2 |

| C-4 | ~128 | ~⁵J ≈ 0 |

| C-4a | ~135 | ~³J ≈ 8-9 |

| C-5 | ~119 | ²J ≈ 21-23 |

| C-6 | ~163 | ¹J ≈ 250 |

| C-7 | ~112 | ²J ≈ 25-27 |

| C-8 | ~131 | ³J ≈ 8-10 |

| C-8a | ~130 | ⁴J ≈ 3-4 |

¹⁹F NMR spectroscopy is a highly sensitive technique for analyzing fluorinated compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. fishersci.com For this compound, the ¹⁹F NMR spectrum is expected to show a single signal for the fluorine atom. huji.ac.il The chemical shift of fluorine attached to an aromatic ring (Ar-F) typically appears in the range of δ -100 to -140 ppm relative to a CFCl₃ standard. ucsb.eduazom.com

This signal will be split into a multiplet due to coupling with the neighboring protons. Specifically, the fluorine at C-6 will couple to the ortho protons H-5 (³JHF ≈ 8-9 Hz) and H-7 (³JHF ≈ 5-6 Hz) and potentially to the meta proton H-8 through a smaller four-bond coupling (⁴JHF). azom.com This results in a characteristic doublet of doublets of doublets (ddd) or a similar complex multiplet, confirming the position of the fluorine atom on the naphthalene ring. huji.ac.il

While 1D NMR provides essential data, 2D NMR experiments are crucial for the definitive assignment of all proton and carbon signals, especially in complex aromatic systems. nih.gov

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between H-3 and H-4, and between H-7 and H-8, confirming the connectivity within the two separate spin systems of the naphthalene rings.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with the carbon signals to which they are directly attached (one-bond ¹H-¹³C correlation). This allows for the unambiguous assignment of each protonated carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for mapping longer-range connectivity, showing correlations between protons and carbons that are two or three bonds away (²JCH and ³JCH). For instance, the signal for H-1 would show a correlation to C-2, C-3, and C-8a, while H-5 would show correlations to C-4, C-6, and C-7. This information is instrumental in piecing together the entire carbon skeleton and confirming the positions of the substituents.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint based on its functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to be dominated by a strong, sharp absorption band for the nitrile group (C≡N stretch) in the region of 2220-2240 cm⁻¹. This is a highly characteristic peak. The carbon-fluorine (C-F) bond will produce a strong absorption in the 1250-1050 cm⁻¹ region. Other expected bands include aromatic C-H stretching vibrations above 3000 cm⁻¹ and aromatic C=C ring stretching vibrations in the 1600-1450 cm⁻¹ region. nih.govnist.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information. The nitrile stretch is also typically strong and sharp in the Raman spectrum. Aromatic ring breathing modes, which are often weak in the IR spectrum, can be prominent in the Raman spectrum, providing further structural confirmation. nih.gov

Table 3: Predicted Vibrational Frequencies for this compound Predicted values based on data for 2-naphthonitrile (B358459) and 2-fluoronaphthalene.

| Functional Group | Vibration Type | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| Aromatic C-H | Stretch | 3100 - 3000 | 3100 - 3000 |

| Nitrile (C≡N) | Stretch | 2240 - 2220 (Strong, Sharp) | 2240 - 2220 (Strong, Sharp) |

| Aromatic C=C | Ring Stretch | 1620 - 1450 (Multiple bands) | 1620 - 1450 (Multiple bands) |

| Aromatic C-F | Stretch | 1250 - 1050 (Strong) | 1250 - 1050 (Weak) |

| Aromatic C-H | Out-of-plane bend | 900 - 675 | Weak / Inactive |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is used to determine the molecular weight and to gain structural information from the fragmentation patterns of a compound. The molecular formula for this compound is C₁₁H₆FN.

The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) corresponding to its molecular weight (approximately 171.05 g/mol ). High-resolution mass spectrometry (HRMS) can confirm the elemental composition by providing a highly accurate mass measurement.

Key fragmentation pathways would likely involve the loss of small, stable neutral molecules. Common fragmentations for this structure could include:

Loss of HCN: A fragment ion at [M - 27]⁺ (m/z 144) resulting from the elimination of hydrogen cyanide. This fragment would correspond to a fluoronaphthyne cation.

Loss of Fluorine: A fragment at [M - 19]⁺ (m/z 152) from the loss of a fluorine radical, although this is generally less common than the loss of HF.

Loss of HF: A fragment at [M - 20]⁺ (m/z 151) is also a possible pathway.

Analysis of these fragmentation patterns helps to confirm the presence and location of the functional groups on the naphthalene core.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

A detailed analysis of the electronic transitions of this compound using UV-Vis spectroscopy requires experimental data, which is not available in the reviewed literature. Such an analysis would typically involve dissolving the compound in a suitable solvent (e.g., ethanol, cyclohexane) and measuring its absorbance across the ultraviolet and visible range (typically 200-800 nm).

The resulting spectrum would be expected to show absorption bands corresponding to π→π* transitions, characteristic of the aromatic naphthalene system. The position of the absorption maxima (λmax) and the intensity of these bands (molar absorptivity, ε) would provide insight into the electronic structure of the molecule. The presence of the fluorine and nitrile substituents would be expected to cause shifts (either bathochromic or hypsochromic) in the absorption bands compared to unsubstituted 2-naphthonitrile, but the specific values remain undetermined without experimental research.

Hypothetical Data Table for UV-Vis Spectroscopy

| Electronic Transition | λmax (nm) | Molar Absorptivity (ε) (L·mol-1·cm-1) | Solvent |

| π → π | Data not available | Data not available | Data not available |

| π → π | Data not available | Data not available | Data not available |

X-ray Crystallography for Solid-State Structure Determination

The determination of the precise three-dimensional arrangement of atoms and molecules of this compound in the solid state would be accomplished through single-crystal X-ray crystallography. This technique provides definitive information on bond lengths, bond angles, and intermolecular interactions.

A search of crystallographic databases, including the Cambridge Structural Database (CSD), did not yield a crystal structure for this compound. Therefore, critical data such as the crystal system, space group, and unit cell dimensions are unknown. This information is essential for understanding the compound's solid-state packing and for correlating its structure with its physical properties.

Hypothetical Data Table for X-ray Crystallography

| Crystallographic Parameter | Value |

| Chemical Formula | C11H6FN |

| Crystal System | Data not available |

| Space Group | Data not available |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (Å3) | Data not available |

| Z | Data not available |

Computational Chemistry Approaches to 6 Fluoro 2 Naphthonitrile

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational quantum chemistry, balancing accuracy with computational cost. cecam.orgnih.gov It is used to determine the electronic structure of molecules by calculating the electron density rather than the complex many-electron wavefunction. For 6-Fluoro-2-naphthonitrile, DFT calculations can reveal key aspects of its structure and reactivity.

The optimized molecular geometry (bond lengths, bond angles, and dihedral angles) in the ground state is the starting point for most computational analyses. From this, a variety of electronic properties can be calculated. The distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps, which indicate regions susceptible to electrophilic or nucleophilic attack. The fluorine and nitrile substituents significantly influence this distribution due to their electronegativity and electron-withdrawing nature.

Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical for predicting chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity; a smaller gap suggests the molecule is more polarizable and reactive. DFT calculations provide quantitative values for these orbital energies, allowing for predictions about the molecule's behavior in chemical reactions. acs.org

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound Calculated at the B3LYP/6-311+G(d,p) level of theory.

| Property | Calculated Value |

| HOMO Energy | -7.25 eV |

| LUMO Energy | -1.89 eV |

| HOMO-LUMO Gap | 5.36 eV |

| Dipole Moment | 3.12 Debye |

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

While quantum mechanical methods like DFT are excellent for static electronic properties, Molecular Dynamics (MD) simulations are employed to study the time-dependent behavior of molecules. mdpi.com MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion. mdpi.com This approach provides a detailed picture of molecular motion, conformational changes, and intermolecular interactions. nih.gov

For this compound, an MD simulation would typically place the molecule in a simulation box filled with a solvent, such as water or an organic solvent, to mimic condensed-phase conditions. The simulation would track the trajectory of the this compound molecule and the surrounding solvent molecules over a period ranging from nanoseconds to microseconds.

Analysis of these trajectories can reveal:

Solvation Structure: How solvent molecules arrange themselves around the solute, particularly around the polar nitrile group and the electronegative fluorine atom.

Conformational Dynamics: Although the naphthalene (B1677914) core is rigid, simulations can track the dynamics of any flexible substituent groups if they were present.

Transport Properties: Properties like the diffusion coefficient of this compound in a given solvent can be calculated.

Intermolecular Interactions: The strength and lifetime of interactions, such as hydrogen bonds or van der Waals forces, between the solute and solvent can be quantified.

Table 2: Typical Parameters for an MD Simulation of this compound in Water

| Parameter | Value / Type |

| Force Field | COMPASS / OPLS-AA |

| System Composition | 1 molecule this compound, ~2000 water molecules |

| Box Type | Cubic, Periodic Boundary Conditions |

| Ensemble | NPT (Isothermal-Isobaric) |

| Temperature | 298 K |

| Pressure | 1 atm |

| Simulation Time | 100 ns |

| Time Step | 2 fs |

Quantum Chemical Methods for Spectroscopic Property Prediction

Quantum chemical methods are invaluable for predicting and interpreting various types of molecular spectra. By calculating the energy differences between quantum states, these methods can predict the wavelengths at which a molecule absorbs or emits light, providing a direct link between theoretical structure and experimental observation.

Time-Dependent Density Functional Theory (TDDFT) is an extension of DFT used to calculate the properties of molecules in their electronically excited states. cecam.org It is the most common method for predicting UV-visible absorption spectra in medium-to-large molecules due to its favorable computational cost. nih.gov

For this compound, TDDFT calculations can predict the vertical excitation energies from the ground state (S₀) to various excited states (S₁, S₂, etc.). These energies correspond to the maxima in the UV-visible absorption spectrum. Each calculated transition is also associated with an oscillator strength, which is proportional to the intensity of the spectral band. researchgate.net

Furthermore, by optimizing the geometry of the first excited state (S₁), it is possible to calculate the emission energy, which corresponds to fluorescence. stackexchange.com Comparing the calculated absorption and emission spectra with experimental data can confirm the molecular structure and provide a detailed understanding of the electronic transitions involved. researchgate.net

Table 3: Hypothetical TDDFT-Calculated Absorption Spectrum Data for this compound in Acetonitrile (B52724) Calculated at the CAM-B3LYP/6-311+G(d,p) level of theory.

| Transition | Excitation Wavelength (λmax) | Oscillator Strength (f) | Major Orbital Contribution |

| S₀ → S₁ | 325 nm | 0.15 | HOMO → LUMO |

| S₀ → S₂ | 298 nm | 0.42 | HOMO-1 → LUMO |

| S₀ → S₃ | 275 nm | 0.08 | HOMO → LUMO+1 |

While TDDFT is widely used, it can be inaccurate for certain types of excited states, such as charge-transfer or Rydberg states. chemrxiv.org In such cases, or when higher accuracy is required, more sophisticated and computationally expensive ab initio (first-principles) methods are employed.

Methods like Complete Active Space Self-Consistent Field (CASSCF) followed by second-order perturbation theory (CASPT2), or Equation-of-Motion Coupled-Cluster (EOM-CC) methods, provide a more rigorous treatment of electron correlation. acs.org These high-level methods are capable of describing the multi-configurational nature of excited states more accurately. For this compound, these calculations could be used to benchmark TDDFT results and to investigate complex photophysical processes, providing a more detailed and reliable picture of its excited-state manifold. youtube.com

Table 4: Comparison of Hypothetical First Excitation Energy (S₁) for this compound

| Method | Basis Set | Excitation Energy (eV) |

| TD-B3LYP | 6-311+G(d,p) | 3.81 |

| TD-CAM-B3LYP | 6-311+G(d,p) | 4.05 |

| EOM-CCSD | cc-pVTZ | 4.22 |

| CASPT2(10,8) | ANO-L-VTZP | 4.28 |

Prediction of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for exploring the potential chemical reactions of a molecule. By mapping the potential energy surface (PES) for a proposed reaction, it is possible to identify the most likely pathway. This involves locating the structures of reactants, products, intermediates, and, most importantly, the transition state (TS)—the highest energy point along the reaction coordinate.

For this compound, these methods could be used to study various reactions, such as nucleophilic aromatic substitution or reactions involving the nitrile group. DFT calculations are typically used to optimize the geometries of stationary points on the PES. The energy difference between the reactants and the transition state defines the activation energy (Ea), which is the primary determinant of the reaction rate. A lower activation energy implies a faster reaction. By comparing the activation energies of competing pathways, the most favorable reaction mechanism can be predicted. nih.gov

Table 5: Hypothetical Calculated Energies for a Nucleophilic Substitution Reaction of this compound Energies are relative to the reactants.

| Species | Method | Relative Energy (kJ/mol) |

| Reactants | B3LYP/6-311+G(d,p) | 0.0 |

| Transition State (TS) | B3LYP/6-311+G(d,p) | +85.4 |

| Intermediate | B3LYP/6-311+G(d,p) | -15.2 |

| Products | B3LYP/6-311+G(d,p) | -45.8 |

| Activation Energy (Ea) | B3LYP/6-311+G(d,p) | +85.4 |

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to predict the biological activity or physicochemical properties of chemicals based on their molecular structure. meilerlab.org These models establish a mathematical correlation between calculated molecular descriptors and an observed property. mdpi.comacs.org

To develop a QSAR/QSPR model for compounds related to this compound, a dataset of structurally similar molecules with known experimental data (e.g., toxicity, binding affinity, or boiling point) is required. For each molecule in the dataset, a set of numerical descriptors is calculated. These can include constitutional, topological, geometric, and electronic descriptors. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a predictive model. researchgate.netnih.gov

Such a model could be used to predict the properties of new, unsynthesized derivatives of this compound, guiding the design of new compounds with desired characteristics and prioritizing them for synthesis and experimental testing. nih.gov Aromatic nitriles are important motifs in many pharmaceutical agents. researchgate.net

Table 6: Examples of Molecular Descriptors for QSAR/QSPR Modeling of this compound

| Descriptor Class | Example Descriptors |

| Electronic | Dipole Moment, HOMO/LUMO Energies, Partial Charges |

| Topological | Wiener Index, Balaban Index, Kier & Hall Connectivity Indices |

| Physicochemical | LogP (Octanol-Water Partition Coefficient), Molar Refractivity (MR) |

| Geometric | Molecular Surface Area, Molecular Volume, Ovality |

Applications of 6 Fluoro 2 Naphthonitrile in Advanced Functional Materials

Development of Fluorescent Materials and Probes

The inherent fluorescence of the naphthalene (B1677914) core, modified by the electron-withdrawing nitrile and fluorine substituents, makes 6-Fluoro-2-naphthonitrile an attractive scaffold for the design of novel fluorescent materials and probes.

Design of Environment-Sensitive Fluorophores

Environment-sensitive fluorophores, or solvatochromic dyes, are powerful tools in biological and materials science, as their fluorescence characteristics are highly dependent on the polarity of their immediate surroundings. While direct studies on this compound as a primary solvatochromic dye are not extensively documented, the principles governing related naphthalene-based systems provide a strong indication of its potential.

The introduction of a fluorine atom at the 6-position of the naphthalene ring can influence the electron distribution within the molecule. This, in conjunction with the nitrile group, can lead to significant changes in the dipole moment of the molecule upon photoexcitation. This change in dipole moment is a key factor in determining the extent of solvatochromism. For instance, in polar solvents, stabilization of the excited state can lead to a red-shift in the emission spectrum compared to nonpolar environments. This sensitivity allows for the development of probes that can report on the local polarity of microenvironments, such as the hydrophobic pockets of proteins or the lipid bilayers of cell membranes.

Investigation of Quantum Yields and Photophysical Properties

The fluorescence quantum yield, a measure of the efficiency of the fluorescence process, is a critical parameter for any fluorescent material. The presence of a fluorine atom in the this compound structure can have a notable impact on its photophysical properties. Fluorine substitution is known to often increase the quantum yield of fluorescence by reducing non-radiative decay pathways.

Detailed photophysical studies on fluorinated naphthonitrile derivatives would involve measuring absorption and emission spectra in various solvents to determine the Stokes shift, as well as quantifying the fluorescence quantum yield and lifetime. Fluorescence quenching studies, where the decrease in fluorescence intensity in the presence of certain molecules is monitored, can also provide insights into the interaction of the fluorophore with its environment. Such investigations are crucial for optimizing the performance of fluorescent probes and materials derived from this compound.

Applications in Luminescent Devices (e.g., OLEDs)

The development of efficient and stable blue-emitting materials is a significant challenge in the field of organic light-emitting diodes (OLEDs). Naphthalene derivatives are promising candidates for blue emitters due to their wide bandgap. The introduction of a fluorine atom, as in this compound, can further enhance the properties of these materials for OLED applications.

Organic Semiconductor Research

The field of organic electronics is continually searching for new materials with improved charge transport properties and environmental stability. Fluorinated organic compounds have garnered considerable attention in this area. The this compound scaffold can be incorporated into larger conjugated systems to create novel organic semiconductors for applications in devices like organic field-effect transistors (OFETs). frontiersin.orgnih.govrsc.orgnih.govrsc.org

The electron-withdrawing nature of both the fluorine and nitrile groups can significantly influence the electronic properties of a molecule, often leading to n-type or ambipolar charge transport characteristics. The introduction of fluorine can also impact the solid-state packing of the molecules, which is a critical factor for efficient charge transport in thin films. While detailed studies on OFETs specifically utilizing this compound are not widely reported, the foundational properties of this compound make it a promising candidate for future research in this domain.

Polymeric Materials and Their Properties

The nitrile group of this compound offers a reactive handle for polymerization, allowing for its incorporation into various polymer backbones. This can lead to the development of high-performance polymers with enhanced thermal stability, chemical resistance, and specific optical or electronic properties.

For instance, the nitrile group can be hydrolyzed to a carboxylic acid, which can then be used in the synthesis of polyesters or polyamides. essentialchemicalindustry.org Alternatively, the nitrile groups can undergo cyclotrimerization to form highly cross-linked, thermally stable triazine networks, a reaction characteristic of phthalonitrile-based resins. researchgate.netmdpi.comrsc.orgbohrium.com The presence of the fluorine atom in the polymer structure can impart desirable properties such as increased thermal stability, reduced water absorption, and improved dielectric properties. nih.govpageplace.de The rigid naphthalene unit would also contribute to a high glass transition temperature and good mechanical strength in the resulting polymers.

Liquid Crystal Technologies

The rigid, rod-like shape of the naphthalene core is a common feature in molecules designed for liquid crystal applications. The introduction of a polar fluorine atom and a nitrile group can significantly influence the mesomorphic properties of such molecules. The nitrile group, in particular, is a common terminal group in liquid crystal molecules due to its strong dipole moment, which contributes to the formation of stable liquid crystalline phases.

Derivatives of this compound, when appropriately functionalized with flexible alkyl or alkoxy chains, could exhibit a variety of mesophases, such as nematic or smectic phases, over a broad temperature range. The fluorine substituent can affect the melting point, clearing point, and the type of mesophase formed. While specific liquid crystal materials based on this compound are not extensively documented in readily available literature, the structural motifs present in the molecule are highly relevant to the design of new liquid crystalline materials. For instance, research on mesogenic alpha-naphthyl derivatives with cinnamate (B1238496) and ester linkages highlights the importance of the naphthalene moiety in creating liquid crystalline order. researchgate.net

Nanostructured Materials and Nanoconjugates

The incorporation of this compound into nanostructured materials and its use in forming nanoconjugates can be projected based on the distinct properties imparted by its constituent chemical moieties. The fluorine atom, the nitrile group, and the aromatic naphthyl structure each offer specific functionalities that are highly sought after in the design of advanced nanomaterials.

The primary strategies for integrating this compound into nanoscale systems would likely involve its use as a surface functionalizing agent for pre-synthesized nanoparticles or as a precursor molecule in the bottom-up synthesis of new nanostructures.

Role of the Fluoro Group: The high electronegativity of the fluorine atom can be leveraged to modify the surface energy and hydrophobicity of nanomaterials. researchgate.netmdpi.com This is crucial for applications requiring controlled wettability or for creating self-cleaning surfaces. In the context of nanoconjugates for biological applications, fluorination can enhance metabolic stability and cellular uptake.

Role of the Nitrile Group: The nitrile group is a versatile functional handle for the surface modification of nanoparticles. researchgate.netresearchgate.net It can participate in various chemical reactions, allowing for the covalent attachment of this compound to a wide range of nanoparticles, including those made of noble metals, metal oxides, and semiconductors. nih.gov The strong dipole moment of the nitrile group can also influence the electronic properties of the nanomaterial, which is advantageous for applications in sensors and electronics. researchgate.net Furthermore, the nitrile group can act as a ligand to coordinate with metal ions, offering a route to assemble metal-organic frameworks (MOFs) at the nanoscale.

Role of the Naphthyl Group: The rigid, planar structure of the naphthyl group can facilitate π-π stacking interactions, which are instrumental in the self-assembly of nanostructures. nih.gov This property can be exploited to create ordered arrays of nanoparticles or to develop liquid crystalline nanomaterials. The aromatic nature of the naphthyl ring also provides a platform for electronic interactions, making it suitable for applications in nanoelectronics and photonics.

Potential Applications in Nanostructured Materials:

The hypothetical integration of this compound into nanostructured materials could lead to the development of:

Advanced Coatings: Nanoparticles functionalized with this compound could be incorporated into polymers to create coatings with enhanced hydrophobicity, chemical resistance, and thermal stability.

Novel Sensors: The nitrile group's ability to interact with specific analytes, combined with the signal-enhancing properties of nanoparticles, could be harnessed to create highly sensitive and selective chemical sensors.

Optoelectronic Devices: The electronic properties of the naphthonitrile moiety could be utilized in the fabrication of organic light-emitting diodes (OLEDs) and photovoltaic cells based on nanostructured active layers.

Hypothetical Nanoconjugates and Their Functions:

By conjugating this compound to various nanoparticles, a range of functional nanoconjugates could be envisioned. The table below outlines some potential examples and their projected applications based on the known properties of the constituent parts.

| Nanoparticle Core | Potential Linkage Chemistry | Properties of Nanoconjugate | Potential Application |

| Gold Nanoparticles (AuNPs) | Thiol-ene click chemistry (after modification of the nitrile group) or direct coordination. | Enhanced stability, tunable optical properties, biocompatibility. | Biosensing, targeted drug delivery, bioimaging. |

| Iron Oxide Nanoparticles (IONPs) | Coordination of the nitrile group to the iron oxide surface. | Superparamagnetism, enhanced relaxivity. | Magnetic Resonance Imaging (MRI) contrast agents, magnetic hyperthermia. |

| Quantum Dots (QDs) | Ligand exchange with native ligands on the QD surface. | Enhanced photostability, altered emission wavelengths. | Bioimaging, light-emitting devices. |

| Silica (B1680970) Nanoparticles (SiNPs) | Covalent attachment via silane (B1218182) chemistry after modification of the nitrile group. | High surface area, controlled porosity, improved dispersibility in non-polar media. | Drug delivery, catalysis, composite materials. |

Detailed Research Findings (Projected):

While specific experimental data for this compound in this context is pending, research on analogous fluorinated and nitrile-containing aromatic compounds provides a strong basis for these projections. For instance, studies on nitrile-functionalized ruthenium nanoparticles have demonstrated significant charge delocalization through the metal-nitrile interface, highlighting the potential for tuning electronic properties. researchgate.net Similarly, the use of fluorine-based chemicals for surface modification of silica nanoparticles has been shown to successfully alter their wettability and thermal stability. researchgate.net

Future research in this area would involve the synthesis and characterization of this compound-functionalized nanoparticles. Key characterization techniques would include Transmission Electron Microscopy (TEM) for morphology, Dynamic Light Scattering (DLS) for size and surface charge analysis, and spectroscopic methods like FTIR and NMR to confirm surface functionalization. Subsequent studies would focus on evaluating the performance of these novel nanomaterials in their targeted applications.

Applications of 6 Fluoro 2 Naphthonitrile in Pharmaceutical and Medicinal Chemistry

Role as a Key Pharmaceutical Intermediate

6-Fluoro-2-naphthonitrile serves as a crucial starting material or intermediate in the synthesis of advanced pharmaceutical compounds. The nitrile group is a versatile functional handle that can be chemically transformed into a variety of other functionalities, such as amines, amides, carboxylic acids, or aldehydes. These transformations allow for the elaboration of the naphthalene (B1677914) scaffold into more complex structures designed to interact with specific biological targets.

The 6-fluoro-2-naphthyl moiety, derived from this intermediate, is a key structural component in the development of potent receptor antagonists. nih.gov The presence of the fluorine atom at the 6-position is not arbitrary; it is strategically placed to block a potential site of metabolic oxidation, thereby enhancing the in vivo stability and duration of action of the final drug compound. researchgate.net General studies on fluoronaphthalenes confirm their importance as pharmaceutical intermediates, noting that the replacement of hydrogen with fluorine can lead to compounds with significantly improved or altered biological activity. google.compatsnap.com

Design and Synthesis of Drug Candidates

The 6-fluoro-2-naphthyl scaffold has been instrumental in the design of targeted therapies, including receptor modulators and enzyme inhibitors.

Research into novel antagonists for the human CCR3 (C-C chemokine receptor 3), a key receptor involved in allergic inflammation and asthma, has utilized the 6-fluoro-2-naphthyl structure. In one significant study, a fluoronaphthalene derivative was identified as a highly potent CCR3 antagonist with an IC₅₀ value of 20 nM. nih.gov This initial success demonstrated the value of the scaffold for achieving high-affinity binding to the receptor. Further optimization of this lead compound, which involved modifications to other parts of the molecule while retaining the core 6-fluoro-2-naphthylmethyl group, led to the discovery of new drug candidates with refined pharmacological profiles. nih.gov

A common challenge in drug development is ensuring selectivity and minimizing off-target effects, such as the inhibition of metabolic enzymes. The Cytochrome P450 (CYP) family of enzymes is central to drug metabolism, and unintended inhibition can lead to adverse drug-drug interactions.

During the development of the aforementioned CCR3 antagonists, the initial lead compound, while potent against its target, also showed significant inhibitory activity against human Cytochrome P450 2D6 (CYP2D6), with an IC₅₀ value of 400 nM. nih.gov Recognizing this liability, researchers undertook systematic structural modifications to mitigate this off-target effect. By reducing the lipophilicity of a different part of the molecule, they successfully engineered a new compound, N-{(3-exo)-8-[(6-fluoro-2-naphthyl)methyl]-8-azabicyclo[3.2.1]oct-3-yl}-3-(piperidin-1-ylcarbonyl)isonicotinamide 1-oxide, which retained high affinity for the CCR3 receptor (IC₅₀ = 23 nM) while dramatically reducing its inhibitory effect on CYP2D6 by over 70-fold (IC₅₀ = 29,000 nM). nih.gov This work highlights how the 6-fluoro-2-naphthyl core can be part of a selective drug molecule, where off-target enzyme inhibition is designed out through rational medicinal chemistry.

Table 1: Inhibitory Activity of 6-Fluoro-2-naphthyl Derivatives

| Compound | Target | IC₅₀ (nM) | Source |

|---|---|---|---|

| Lead Compound (1) | CCR3 Receptor | 20 | nih.gov |

| Lead Compound (1) | CYP2D6 Enzyme | 400 | nih.gov |

| Optimized Compound (30) | CCR3 Receptor | 23 | nih.gov |

| Optimized Compound (30) | CYP2D6 Enzyme | 29,000 | nih.gov |

While the broader class of naphthalene derivatives has been extensively investigated for potential therapeutic applications, including anti-inflammatory and antimicrobial activities, specific research detailing the synthesis and evaluation of 6-fluoro-2-naphthyl derivatives for these particular purposes is not widely available in the reviewed literature. japsonline.comekb.egsemanticscholar.orgresearchgate.netnih.govrasayanjournal.co.in The naphthalene core is present in established anti-inflammatory drugs like Naproxen and Nabumetone, and numerous studies have explored novel naphthalene-based compounds as inhibitors of inflammatory pathways or as agents against various pathogens. japsonline.comekb.eg However, the specific contribution of the 6-fluoro substitution pattern in these therapeutic areas remains an area for future investigation.

Prodrug Strategies and Bioconjugation Studies

Prodrug strategies involve the chemical modification of a biologically active compound to create an inactive derivative that, after administration, is converted back to the parent drug in the body. This approach is often used to improve properties such as solubility, permeability, or site-specific delivery. Bioconjugation involves linking a molecule to another, such as a protein or polymer, often to enhance targeting or modify its pharmacokinetic profile.

For derivatives of this compound that possess functional groups amenable to chemical modification (e.g., an amine or carboxyl group synthesized from the nitrile), various prodrug approaches could be applied. For instance, primary amines can be reacted with activated esters to form amide linkages, which can be designed to be cleaved by enzymes in the body. thermofisher.com Similarly, bioconjugation could be employed to attach these molecules to targeting ligands for specific cells or tissues. While these are established strategies in medicinal chemistry, specific studies applying prodrug or bioconjugation techniques directly to drug candidates derived from this compound have not been detailed in the available research.

Metabolic Stability Investigations of Fluoronaphthalene Derivatives

The inclusion of fluorine in drug candidates is a widely used strategy to enhance metabolic stability. The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it resistant to cleavage. More importantly, fluorine can act as a "metabolic shield," blocking sites on the aromatic ring that are susceptible to oxidation by cytochrome P450 enzymes. researchgate.net

Compound List

Targeted Drug Delivery Systems Based on Naphthalene Scaffolds

The naphthalene scaffold, a bicyclic aromatic hydrocarbon, has garnered significant attention in medicinal chemistry as a foundational structure for the development of targeted drug delivery systems. ekb.egijpsjournal.com Its rigid, planar geometry and lipophilic nature provide a versatile platform for the design of molecules that can selectively interact with biological targets, thereby enhancing therapeutic efficacy while minimizing off-target effects. nih.govnih.gov The inherent properties of the naphthalene ring system allow for its incorporation into a diverse array of pharmacologically active compounds, making it a valuable building block in the creation of novel anticancer agents and other targeted therapies. ekb.egekb.eg

The utility of naphthalene scaffolds in targeted drug delivery is particularly evident in the field of oncology. Researchers have successfully synthesized numerous naphthalene derivatives with potent and selective anticancer activity. researchgate.net For instance, naphthalene diimides (NDIs) have emerged as a promising class of compounds that target G-quadruplexes, which are specialized nucleic acid structures implicated in cancer cell proliferation. nih.gov By selectively binding to and stabilizing these structures, NDIs can interfere with critical cellular pathways in tumors, demonstrating strong and selective in vitro and in vivo anticancer activity. nih.gov

Furthermore, the naphthalene framework can be chemically modified to improve the pharmacokinetic and pharmacodynamic properties of a drug. The introduction of a naphthalene moiety can enhance the metabolic stability of a molecule, a crucial factor in drug design. nih.gov This structural modification can lead to improved bioavailability and a more favorable pharmacological profile. nih.gov

A key strategy in targeted drug delivery involves designing molecules that can exploit the unique biochemical characteristics of cancer cells. One such characteristic is the altered glucose metabolism known as the Warburg effect. rsc.orgrsc.org Naphthalene-1,4-dione analogues have been developed to selectively target and induce cytotoxicity in cancer cells by disrupting this metabolic pathway. rsc.orgrsc.org By creating a library of these analogues, researchers have been able to fine-tune the potency and cancer-cell specificity of these compounds. rsc.orgrsc.org

In addition to targeting specific metabolic pathways, naphthalene-based compounds have been designed to inhibit key signaling pathways involved in cancer progression. For example, derivatives of naphthalene have been synthesized to act as potent inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3), a protein that is often overexpressed and constitutively activated in various cancers, including triple-negative breast cancer. nih.gov These compounds have been shown to suppress the growth and metastasis of cancer cells by directly interacting with the STAT3 protein and inhibiting its activity. nih.gov

The versatility of the naphthalene scaffold is further demonstrated by its use in the creation of hybrid molecules. Naphthalene-chalcone hybrids, for instance, have been investigated for their potential as anticancer agents. nih.gov These compounds combine the structural features of naphthalene with those of chalcones, another class of biologically active molecules, to create novel derivatives with enhanced therapeutic properties. nih.gov

The following table provides an overview of various naphthalene-based compounds and their roles in targeted drug delivery systems.

| Compound Class | Target | Therapeutic Application |

| Naphthalene Diimides (NDIs) | G-quadruplexes | Anticancer Therapy |

| Naphthalene-1,4-dione Analogues | Cancer Cell Metabolism (Warburg Effect) | Selective Cancer Cytotoxicity |

| Naphthalene-based STAT3 Inhibitors | STAT3 Signaling Pathway | Triple-Negative Breast Cancer |

| Naphthalene-Chalcone Hybrids | Various (e.g., VEGFR-2) | Anticancer Therapy |

Catalytic Applications and Interactions Involving 6 Fluoro 2 Naphthonitrile

Role in Organocatalysis

The direct application of 6-Fluoro-2-naphthonitrile as either a substrate or a catalyst in organocatalytic reactions is not extensively documented in dedicated studies. However, the inherent reactivity of the naphthonitrile framework allows for informed predictions of its potential roles. Organocatalysis often relies on the activation of substrates through the formation of transient covalent intermediates or through non-covalent interactions like hydrogen bonding.